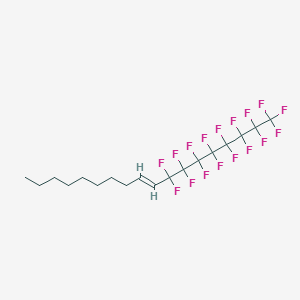
1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8-Heptadecafluoro-9-octadecene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8-Heptadecafluoro-9-octadecene, also known as HFO-1234yf, is a fluorinated olefin compound that has gained significant attention in the scientific community due to its potential as a replacement for hydrofluorocarbons (HFCs) in refrigeration and air conditioning systems. HFO-1234yf is a low global warming potential (GWP) refrigerant, which means it has a significantly lower impact on the environment than traditional HFCs.
Mécanisme D'action
1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8-Heptadecafluoro-9-octadecene works by absorbing heat from the surrounding environment and releasing it elsewhere. This process is facilitated by the refrigeration system, which compresses and expands the refrigerant to move heat from one place to another.
Effets Biochimiques Et Physiologiques
There is limited research on the biochemical and physiological effects of 1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8-Heptadecafluoro-9-octadecene. However, studies have shown that it has low toxicity and is not expected to have significant adverse effects on human health.
Avantages Et Limitations Des Expériences En Laboratoire
1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8-Heptadecafluoro-9-octadecene has several advantages as a refrigerant in lab experiments. It has a low GWP and is not expected to contribute significantly to global warming. Additionally, it has low toxicity and flammability, making it a safer alternative to traditional refrigerants. However, one limitation is that it may not be compatible with all refrigeration systems, which could limit its use in certain experiments.
Orientations Futures
There are several future directions for research on 1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8-Heptadecafluoro-9-octadecene. One area of focus is on optimizing its performance in refrigeration systems to improve efficiency and reduce energy consumption. Additionally, there is a need for further research on its long-term environmental impact and compatibility with different refrigeration systems. Finally, there is potential for 1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8-Heptadecafluoro-9-octadecene to be used in other applications beyond refrigeration, such as in heat pumps and air conditioning systems.
Méthodes De Synthèse
The synthesis of 1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8-Heptadecafluoro-9-octadecene involves the reaction of 2,3,3,3-tetrafluoropropene with trifluoroacetic acid in the presence of a catalyst. The process is relatively simple and has a high yield, making it a cost-effective method for large-scale production.
Applications De Recherche Scientifique
1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8-Heptadecafluoro-9-octadecene has been extensively studied for its potential as a refrigerant in various applications. It has been shown to have similar thermodynamic properties to traditional HFCs, making it a viable replacement option. Additionally, 1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8-Heptadecafluoro-9-octadecene has a low toxicity and flammability, making it a safer alternative.
Propriétés
Numéro CAS |
113999-61-4 |
|---|---|
Nom du produit |
1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8-Heptadecafluoro-9-octadecene |
Formule moléculaire |
C18H19F17 |
Poids moléculaire |
558.3 g/mol |
Nom IUPAC |
(E)-1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8-heptadecafluorooctadec-9-ene |
InChI |
InChI=1S/C18H19F17/c1-2-3-4-5-6-7-8-9-10-11(19,20)12(21,22)13(23,24)14(25,26)15(27,28)16(29,30)17(31,32)18(33,34)35/h9-10H,2-8H2,1H3/b10-9+ |
Clé InChI |
YDKKPMDGMXMFMV-UHFFFAOYSA-N |
SMILES isomérique |
CCCCCCCC/C=C/C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F |
SMILES |
CCCCCCCCC=CC(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F |
SMILES canonique |
CCCCCCCCC=CC(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F |
Synonymes |
1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8-heptadecafluoro-9-octadecene F8H8E hydrocarbon |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



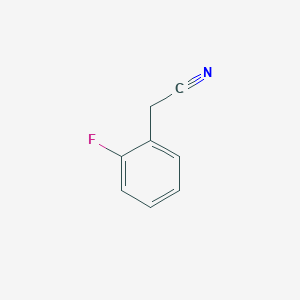
![1,3-thiazol-5-ylmethyl N-[(2S,3S,5S)-5-[[(2S)-2-(dimethylcarbamoylamino)-3-methylbutanoyl]amino]-3-hydroxy-1,6-diphenylhexan-2-yl]carbamate](/img/structure/B44653.png)
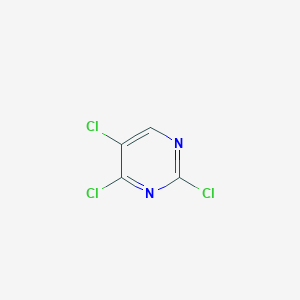

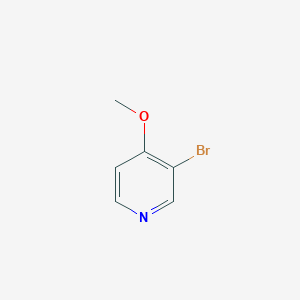
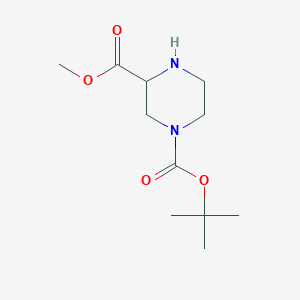
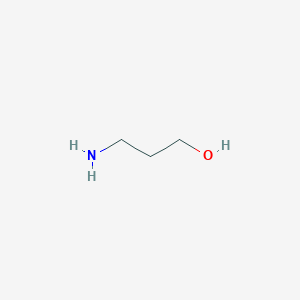
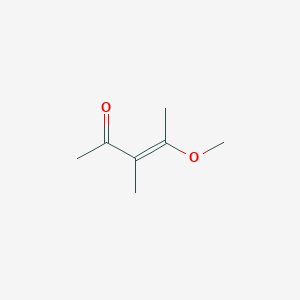
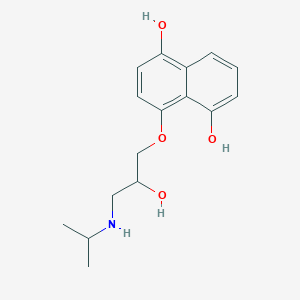
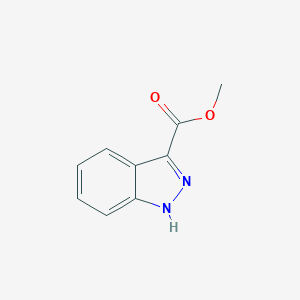
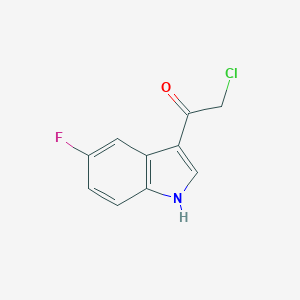


![[3-[2-[2,5-Bis(3-aminopropylamino)pentanoylamino]ethoxy-hydroxyphosphoryl]oxy-2-hexadecanoyloxypropyl] hexadecanoate](/img/structure/B44682.png)